molecular formula C10H11NaO2 B2608165 Benzene-d5-butanoic-d6acid,monosodiumsalt

Benzene-d5-butanoic-d6acid,monosodiumsalt

Cat. No.: B2608165
M. Wt: 197.25 g/mol
InChI Key: VPZRWNZGLKXFOE-HSYGEVHBSA-M
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Preparation Methods

The preparation of sodium 4-phenylbutyrate-d11 involves the following steps :

    Purification of 4-phenylbutyric acid: Industrial-grade phenylbutyric acid is reacted in alcoholic solvents under the catalysis of a catalyst. The reacted system is then treated to obtain purified 4-phenylbutyric acid.

    Preparation of sodium 4-phenylbutyrate: The purified 4-phenylbutyric acid is reacted with a sodium reagent to obtain sodium 4-phenylbutyrate. Alcohols such as methyl alcohol and ethyl alcohol are used as reaction solvents, making the method environmentally friendly.

Chemical Reactions Analysis

Sodium 4-Phenylbutyrate-d11 undergoes various chemical reactions, including :

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sodium 4-Phenylbutyrate-d11 has a wide range of scientific research applications :

    Chemistry: Used as an internal standard for the quantification of sodium 4-phenylbutyrate by gas chromatography or liquid chromatography-mass spectrometry.

    Biology: Acts as a chemical chaperone that rescues the trafficking of misfolded proteins.

    Medicine: Used in the treatment of urea cycle disorders and has shown potential in cancer research by inducing cell cycle arrest, differentiation, and apoptosis of various tumors.

    Industry: Utilized in the production of high-purity compounds for research and development.

Mechanism of Action

Sodium 4-Phenylbutyrate-d11 exerts its effects through several mechanisms :

    Histone Deacetylase Inhibition: It weakly blocks histone deacetylase activity, resulting in cell cycle arrest, differentiation, and apoptosis of various tumors.

    Chemical Chaperone: It rescues the trafficking of misfolded proteins, aiding in proper protein folding and function.

    Urea Cycle Disorders: It provides an alternative pathway for the excretion of excess nitrogen, helping to manage urea cycle disorders.

Comparison with Similar Compounds

Sodium 4-Phenylbutyrate-d11 is unique compared to other similar compounds due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications . Similar compounds include :

    Sodium 4-Phenylbutyrate: The non-deuterated form, used for similar applications but with different stability and quantification properties.

    Phenylbutyrate-d11 Sodium: Another deuterated form used in research for its histone deacetylase inhibition and endoplasmic reticulum stress inhibition properties.

Properties

IUPAC Name

sodium;2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D2,5D,6D,7D2,8D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRWNZGLKXFOE-HSYGEVHBSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-])[2H])[2H].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-d5-butanoic-d6acid,monosodiumsalt
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Benzene-d5-butanoic-d6acid,monosodiumsalt
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Reactant of Route 6
Benzene-d5-butanoic-d6acid,monosodiumsalt

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